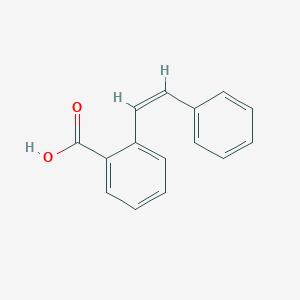

2-Stilbenecarboxylic acid, (Z)-

Description

Contextualization within Stilbene (B7821643) Chemistry

Stilbenes are a class of organic compounds with a core structure of 1,2-diphenylethylene. rsc.orgresearchgate.net They are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. ontosight.airsc.org The stilbene framework, with its two aromatic rings connected by an ethylene (B1197577) bridge, provides a versatile scaffold for chemical modification, leading to a wide array of derivatives with distinct properties. rsc.org (Z)-2-Stilbenecarboxylic acid is a specific derivative that incorporates a carboxylic acid group at the ortho position of one of the phenyl rings, which significantly influences its reactivity and potential applications. ontosight.ai

Isomeric Considerations in Research Design

Stilbenes exist as two geometric isomers: (E)-stilbene (trans) and (Z)-stilbene (cis). wikipedia.org These isomers often exhibit markedly different physical and chemical properties. For instance, (E)-stilbene is a crystalline solid at room temperature with a melting point around 125 °C, whereas (Z)-stilbene is a liquid with a melting point of 5–6 °C. wikipedia.org The (Z)-isomer is generally less stable due to steric hindrance between the phenyl rings, which forces them out of planarity. wikipedia.org

This isomeric difference is a critical factor in research design. The specific geometry of the stilbene molecule can significantly impact its biological activity and its behavior in chemical reactions. rsc.org For example, in photocyclization reactions, a key process in the synthesis of phenanthrenes, only the (Z)-isomer can directly undergo the cyclization step. researchtrends.netnih.gov While the (E)-isomer can be converted to the (Z)-isomer photochemically, this isomerization can be a rate-limiting step and may lead to side reactions. wikipedia.orgnih.gov Therefore, the choice of isomer is crucial for optimizing reaction conditions and achieving desired outcomes in synthetic chemistry. nih.gov In the context of materials science, the ability of stilbenes to undergo photoisomerization is being explored for the development of photoactive materials and optoelectronics. ontosight.ai

The table below summarizes the key properties of (Z)-2-Stilbenecarboxylic acid.

| Property | Value |

| Chemical Formula | C15H12O2 |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | 2-[(Z)-2-phenylethenyl]benzoic acid |

| Synonyms | cis-2-Stilbenecarboxylic acid, Benzoic acid, 2-(2-phenylethenyl)-, (Z)- |

| Physical State | Not explicitly stated, but (Z)-stilbene is a liquid at room temperature. wikipedia.org |

| CAS Number | 66374-10-5 |

Detailed Research Findings

Recent research has highlighted the utility of (Z)-2-stilbenecarboxylic acid and its derivatives in various applications.

Synthesis and Reactions

(Z)-2-Stilbenecarboxylic acid can be synthesized through methods like the Wittig reaction of 2-carboxybenzaldehyde (B143210). wikipedia.org It is an important intermediate in the synthesis of other complex molecules. For instance, it undergoes oxidative photocyclization to form chrysenes and can be cyclized in the presence of polyphosphoric acid to produce dibenzosuberenone, a precursor for tricyclic antidepressants. wikipedia.orgtandfonline.com

The photocyclization of stilbene derivatives is a well-studied reaction. researchtrends.net The efficiency of this reaction is highly dependent on the (Z)-isomer, as it is the conformer that directly leads to the formation of dihydrophenanthrene intermediates, which are then oxidized to phenanthrenes. nih.gov

Applications in Materials Science

The isomeric properties of stilbenes are being leveraged in the field of materials science. The development of metal-organic frameworks (MOFs) using stilbene dicarboxylic acid isomers as linkers is an active area of research. While (E)-4,4'-stilbene dicarboxylic acid has been extensively studied, the use of its (Z)-isomer has been less explored but has recently been shown to produce novel MOF structures with unique topologies and pore characteristics. rsc.org

The photoisomerization capability of stilbenes also makes them attractive for creating photoresponsive materials. ontosight.ai

The table below presents a summary of selected research findings involving (Z)-2-stilbenecarboxylic acid and related stilbene derivatives.

| Research Area | Key Finding | Reference |

| Synthesis | The Wittig reaction of 2-carboxybenzaldehyde predominantly yields (Z)-2-stilbenecarboxylic acid. | wikipedia.org |

| Photocyclization | Only the (Z)-isomer of stilbene can directly undergo photocyclization to form phenanthrene (B1679779) precursors. | researchtrends.netnih.gov |

| Materials Science | (Z)-4,4'-Stilbene dicarboxylic acid has been used to synthesize novel lanthanide-based metal-organic frameworks with unique 2D and 3D structures. | rsc.org |

| Medicinal Chemistry | Stilbene derivatives, in general, exhibit a wide range of biological activities, including antioxidant and anti-inflammatory properties. | ontosight.airsc.org |

Structure

3D Structure

Properties

CAS No. |

66374-10-5 |

|---|---|

Molecular Formula |

C15H12O2 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

2-[(Z)-2-phenylethenyl]benzoic acid |

InChI |

InChI=1S/C15H12O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,(H,16,17)/b11-10- |

InChI Key |

MGJDPQKVELOHMT-KHPPLWFESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C2=CC=CC=C2C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Z 2 Stilbenecarboxylic Acid and Its Derivatives

Stereoselective Synthesis of (Z)-Stilbene Frameworks

The creation of the (Z)- or cis-configuration of the double bond in stilbene (B7821643) derivatives is a key challenge in their synthesis. Various reaction pathways have been developed to achieve this stereoselectivity.

Established Reaction Pathways

Several classical and modern organic reactions are employed for the synthesis of stilbenes, with some offering a degree of stereoselectivity towards the (Z)-isomer.

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide. tamu.edu While it often produces a mixture of (E)- and (Z)-isomers, the stereochemical outcome can be influenced by the nature of the ylide, the solvent, and the reaction conditions. tamu.edufu-berlin.de For instance, the use of non-stabilized ylides in aprotic solvents typically favors the formation of the (Z)-alkene. otterbein.edu The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, can also be tailored to favor the Z-isomer. nih.gov

The McMurry reaction , a reductive coupling of two carbonyl compounds using a low-valent titanium reagent, is another valuable tool for synthesizing symmetrical stilbenes. fu-berlin.deuliege.be While often leading to the thermodynamically more stable (E)-isomer, the (Z)-isomer can be the major product under certain conditions, particularly with bulky substituents on the aromatic rings or through intramolecular coupling. chemrxiv.orgthieme-connect.de

The Heck reaction , a palladium-catalyzed coupling of an aryl halide with an alkene, is a versatile method for forming the stilbene backbone. uliege.be While it often favors the trans-product, the regioselectivity and stereoselectivity can be controlled by careful selection of catalysts, ligands, and reaction conditions. uliege.beresearchgate.net

The Suzuki-Miyaura coupling , which involves the reaction of an aryl- or vinyl-boronic acid with an aryl or vinyl halide catalyzed by a palladium complex, is another powerful method for stilbene synthesis. wiley-vch.de Ultrasound-assisted Suzuki cross-coupling reactions have been reported for the synthesis of both (Z)- and (E)-stilbenes. wiley-vch.de

Other notable methods include the Perkin reaction and the Siegrist method . chemrxiv.org The Siegrist method, in particular, is noted for its high selectivity towards the cis-configuration in certain cases. wiley-vch.de The partial reduction of alkynes using catalysts like Lindlar's catalyst is a classic method for obtaining (Z)-alkenes, including (Z)-stilbenes. nih.govcore.ac.uk

Table 1: Established Reaction Pathways for (Z)-Stilbene Synthesis

| Reaction Name | Description | Key Features for (Z)-Selectivity |

|---|---|---|

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphorus ylide. tamu.edufu-berlin.de | Use of non-stabilized ylides, aprotic solvents. otterbein.edu |

| McMurry Reaction | Reductive coupling of two carbonyl compounds using low-valent titanium. fu-berlin.deuliege.be | Intramolecular coupling, bulky substituents. chemrxiv.orgthieme-connect.de |

| Heck Reaction | Palladium-catalyzed coupling of an aryl halide with an alkene. uliege.be | Catalyst and ligand choice, reaction conditions. uliege.beresearchgate.net |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. wiley-vch.de | Can be adapted for (Z)-stilbene synthesis. wiley-vch.de |

| Alkyne Reduction | Partial hydrogenation of a diarylacetylene. | Use of Lindlar's catalyst. nih.govcore.ac.uk |

Emerging Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Photocatalysis has emerged as a powerful tool for various organic transformations, including the E/Z isomerization of stilbenes. researchgate.netkyoto-u.ac.jp The use of photocatalysts can enable the conversion of the more stable (E)-stilbene to the (Z)-isomer under mild conditions, often using visible light. researchgate.netkyoto-u.ac.jp For instance, a self-assembling photocatalyst derived from benzophenone (B1666685) and diphenylalanine has been shown to be effective in the E → Z photoisomerization of stilbene derivatives. nih.gov The mechanism of photocatalytic isomerization can be complex, sometimes involving the formation of an exciplex between the stilbene and the photocatalyst. rsc.org

Mechanochemistry , which involves chemical reactions induced by mechanical force (e.g., ball milling), offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. beilstein-journals.org The Wittig reaction has been successfully performed under mechanochemical conditions, and it has been shown that the diastereoselectivity can be tuned by factors such as the choice of grinding liquid and counter-ion pairing. beilstein-journals.org Mechanochemical approaches have also been applied to the Heck reaction for the synthesis of (E)-stilbene derivatives. nih.govbeilstein-journals.org

Functionalization and Derivatization Strategies

Once the (Z)-2-stilbenecarboxylic acid core is synthesized, further modifications can be made to the carboxylic acid group or the stilbene framework to create a diverse range of derivatives.

Carboxylic Acid Moiety Modifications

The carboxylic acid group of (Z)-2-stilbenecarboxylic acid is a versatile handle for a variety of chemical transformations. Standard organic chemistry techniques can be employed to convert the carboxylic acid into other functional groups.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This allows for the introduction of various alkyl or aryl groups, potentially influencing the compound's solubility and biological activity.

Amidation can be carried out by first activating the carboxylic acid (e.g., by converting it to an acyl chloride or using a coupling agent) and then reacting it with an amine. This leads to the formation of amides, which can introduce new hydrogen bonding capabilities and structural features.

Stilbene Core Functionalization

The aromatic rings and the double bond of the stilbene core are also amenable to functionalization, allowing for the introduction of a wide array of substituents.

Halogenation of the stilbene double bond can be achieved using reagents like bromine (Br₂). chemeurope.com The bromination of (Z)-stilbene typically results in a racemic mixture of 1,2-dibromo-1,2-diphenylethane. chemeurope.com Greener methods for bromination have been developed, using in situ generation of bromine from reagents like hydrobromic acid and hydrogen peroxide. rose-hulman.eduyoutube.com Halogenation can also be performed on the aromatic rings. acs.orgacs.org

Nitration of the stilbene core can introduce nitro groups onto the aromatic rings or at the α-position of the double bond. thieme-connect.comontosight.ai The nitration of stilbenes can be achieved using reagents like nitric acid or nitrogen dioxide. thieme-connect.comgoogle.com The position of nitration can be influenced by the existing substituents on the stilbene framework. thieme-connect.com For example, copper-catalyzed direct α-nitration of nitrostilbenes with nitrogen dioxide has been reported as a method to introduce a nitro group directly onto the double bond. thieme-connect.com

Photophysical and Photochemical Behavior of Z 2 Stilbenecarboxylic Acid Systems

Photoisomerization Dynamics: Z-E Isomerization Mechanisms

The hallmark photochemical reaction of (Z)-2-Stilbenecarboxylic acid is its isomerization to the more thermodynamically stable E (trans) isomer upon absorption of ultraviolet light. This transformation is a complex process governed by the topography of the molecule's potential energy surfaces in its ground and excited states. The process can be initiated from either the cis or trans isomer, with the cis isomer's conversion being particularly notable as it often leads to a photostationary state that is drained by subsequent reactions like photocyclization. researchgate.net The rapid isomerization means that for subsequent photochemical reactions, the initial mixture of isomers often leads to the same product distribution, as only the cis-isomer is typically capable of further cyclization. nih.gov

Singlet and Triplet State Pathways

The Z→E photoisomerization of stilbene (B7821643) derivatives can proceed through two primary mechanistic routes: the singlet state pathway and the triplet state pathway.

Singlet State Pathway: Following direct photoexcitation, the molecule is promoted to an excited singlet state (S1). From this state, the molecule can undergo torsional rotation around the central ethylenic bond, a motion that leads it towards a "phantom state" (p*), which is a perpendicular, low-lying region on the S1 potential energy surface. researchgate.net This twisted intermediate serves as a funnel, facilitating non-radiative decay back to the ground state (S0) potential energy surface. Upon reaching the S0 surface, the molecule can relax to either the Z or E configuration. For many stilbenes, this singlet pathway is the dominant mechanism for direct photoisomerization.

Triplet State Pathway: Alternatively, the initially excited singlet state (S1) can undergo intersystem crossing (ISC) to the triplet manifold, populating the lowest triplet state (T1). Similar to the singlet pathway, isomerization can occur on the T1 potential energy surface via rotation to a twisted triplet intermediate, which then decays to the ground state. caltech.edu While phosphorescence is generally not observed from either stilbene isomer, the involvement of triplet states is crucial, especially in sensitized isomerization. caltech.edu The efficiency of intersystem crossing can be influenced by substituents; for instance, heavy atoms like bromine at the para position have been shown to markedly increase ISC efficiency in stilbene.

Influence of Sensitizers and Environmental Factors

The pathway and efficiency of Z→E isomerization are not intrinsic properties alone but are significantly influenced by the surrounding environment and the presence of other chemical species.

Sensitizers: Triplet sensitizers are molecules that can be excited to their triplet state and then transfer this energy to a stilbene molecule, directly populating the stilbene's T1 state. This process allows for isomerization to occur exclusively through the triplet pathway. caltech.edu The choice of sensitizer (B1316253) is critical, as its triplet energy must be sufficient to excite the stilbene. Interestingly, some sensitizers can do more than just transfer energy. For example, para-benzoquinone has been shown to act as a photocatalyst, forming a stable exciplex with stilbene that alters the spin-density distribution and changes the selectivity of the isomerization. rsc.org

Environmental Factors: The solvent and local environment play a pivotal role. The viscosity of the solvent can impede the large-amplitude torsional motions required for isomerization, affecting the reaction rate. tandfonline.com For instance, in solid glasses, the trans-cis conversion can be hindered due to steric constraints. researchgate.net Furthermore, the polarity of the environment can influence the stability of excited states and intermediates. Studies in micellar systems, such as those with cetyltrimethylammonium bromide (CTAB), have shown that the solubilization of stilbene carboxylic acid derivatives can lead to significant changes in phase transition temperatures upon photoisomerization, demonstrating a powerful interplay between the photoswitch and its microenvironment. tandfonline.com

Excited State Dynamics and Photophysical Characterization

Understanding the fate of the molecule immediately following the absorption of a photon is key to unraveling its photochemical behavior. This involves characterizing the transient excited states and the competing deactivation processes.

Spectroscopic Probes of Excited States

Advanced spectroscopic techniques provide a window into the fleeting world of excited states, allowing for the direct observation of their formation, evolution, and decay.

Two-Photon Absorption (2PA) Spectroscopy: This nonlinear optical technique provides complementary information to one-photon absorption, revealing excited states that may be "dark" or forbidden in conventional spectroscopy. nih.gov Theoretical and experimental studies on stilbene have shown that the brightest 2PA transitions often correspond to states with significant delocalization, and their analysis provides a foundation for predicting the photophysical properties of conjugated molecules. nih.gov

The table below summarizes key excited-state lifetime data for a related stilbene derivative, E-combretastatin A-4, in various solvents, illustrating the influence of the environment.

| Solvent | Fluorescence Lifetime (ns) | Fluorescence Quantum Yield |

| Cyclohexane | 0.05 | 0.003 |

| Dichloromethane | 0.52 | 0.027 |

| Acetonitrile | 0.55 | 0.026 |

| Ethanol | 1.10 | 0.046 |

| Propan-2-ol | 1.52 | 0.056 |

| Data derived from studies on E-combretastatin A-4, a structural analogue of stilbene. google.com |

Non-Radiative and Radiative Deactivation Processes

Once excited, a molecule must dissipate its excess energy to return to the ground state. This occurs through a competition between radiative (light-emitting) and non-radiative (heat-dissipating) pathways. uou.ac.in

Radiative Deactivation: This process involves the emission of a photon and includes fluorescence (from the singlet state) and phosphorescence (from the triplet state). For most stilbene derivatives, fluorescence quantum yields are typically low, especially in fluid media at room temperature. google.com This is because the efficient Z/E isomerization provides a rapid non-radiative decay channel that outcompetes fluorescence.

Non-Radiative Deactivation: These are the dominant deactivation pathways for stilbenes. uou.ac.in They include:

Internal Conversion (IC): A radiationless transition between states of the same spin multiplicity (e.g., S1 → S0). The twisted geometry of the phantom state is crucial for facilitating efficient internal conversion.

Intersystem Crossing (ISC): A radiationless transition between states of different spin multiplicity (e.g., S1 → T1). This process populates the triplet state, opening the door to triplet-mediated chemistry. caltech.edu The efficiency of ISC is a key factor determining whether isomerization will proceed via the singlet or triplet pathway.

The primary non-radiative process for (Z)-2-Stilbenecarboxylic acid is the torsional motion leading to isomerization, which is an extremely efficient pathway for deactivating the excited state.

Photochemical Reactions Beyond Isomerization

While Z-E isomerization is the principal photoreaction, stilbene systems, including (Z)-2-Stilbenecarboxylic acid, can undergo other significant photochemical transformations, most notably photocyclization.

Upon irradiation, the Z-isomer can undergo a conrotatory six-electron electrocyclic ring closure to form an unstable trans-dihydrophenanthrene intermediate. researchgate.net In the presence of an oxidizing agent, such as iodine or dissolved oxygen, this intermediate is irreversibly oxidized to the corresponding phenanthrene (B1679779) derivative. researchgate.netnih.gov This reaction, often called the Mallory reaction, is a synthetically useful method for preparing phenanthrenes and other polycyclic aromatic hydrocarbons. nih.govnih.gov

For stilbene carboxylic acids specifically, this photocyclization can be followed by secondary reactions. tandfonline.com It has been observed that the photocyclization of stilbene carboxylic acids can lead to subsequent photolactonizations, creating complex heterocyclic structures. tandfonline.comrsc.org Other potential side reactions include [2+2] cycloadditions, where two stilbene molecules dimerize, although this is more prevalent at higher concentrations. nih.govacs.org The presence of oxygen can also lead to the formation of reactive singlet oxygen, which can attack the ethylenic double bond to form oxetanes that undergo further irreversible reactions. researchgate.net

Photocycloaddition Reactions

Photocycloaddition reactions, particularly [2+2] cycloadditions, are powerful methods for constructing cyclobutane (B1203170) rings, which can be challenging to synthesize through thermal methods. acs.org These reactions involve the union of two unsaturated molecules to form a cyclic product and are often initiated by photoexcitation. acs.orgmsu.edu In the context of stilbene derivatives, photocycloaddition can compete with other photochemical pathways.

While acyclic olefins in solution often favor cis-trans isomerization, they can undergo exclusive dimerization to yield cyclobutanes when favorably packed in the crystalline state. acs.org The [2+2] photodimerization of stilbenes can occur when two molecules are in close proximity. tandfonline.comnih.gov This process is governed by the Woodward-Hoffmann rules. tandfonline.comnih.gov The stereochemistry of the resulting cyclobutane dimer is dependent on the crystalline packing of the reactant olefin. acs.org

Recent advancements have focused on controlling the stereoselectivity of these reactions. Dual-catalyst systems, combining a visible-light-absorbing transition-metal photocatalyst with a stereocontrolling Lewis acid cocatalyst, have been developed to achieve enantioselective [2+2] photocycloadditions. nih.gov This approach helps to mitigate the racemic background reaction that can occur from direct photoexcitation of the substrate. nih.gov Furthermore, quantum dots have been employed as photocatalysts to achieve high diastereoselectivity and tunable regioselectivity in [2+2] photocycloadditions, which is attributed to the self-assembly of substrate molecules on the quantum dot surface. chemrxiv.org

The table below summarizes key aspects of [2+2] photocycloaddition reactions.

| Reaction Type | Key Features | Influencing Factors | Synthetic Utility |

| [2+2] Photodimerization | Formation of cyclobutane rings from two unsaturated molecules. acs.orgmsu.edu | Crystalline packing, acs.org use of photocatalysts (e.g., transition metals, quantum dots). nih.govchemrxiv.org | Synthesis of constrained and naturally occurring molecules. acs.orgresearchgate.net |

| Enone–alkene cycloaddition | A common type of [2+2] photocycloaddition achieved by direct excitation or sensitization. researchgate.net | Use of visible light and transition metal salts to excite alkenes. researchgate.net | Access to multicyclic and structurally complex natural products. researchgate.net |

Upon photoexcitation, (Z)-stilbene and its derivatives can undergo a 6π-electrocyclization to form dihydrophenanthrene. nih.gov This pericyclic reaction involves the concerted cyclization of a conjugated π-electron system. msu.edu The dihydrophenanthrene intermediate can then be easily oxidized to the corresponding phenanthrene. nih.gov This electrocyclization pathway represents a significant side reaction that can compete with the desired photoisomerization or other photochemical transformations, potentially limiting the application of stilbenes as molecular photoswitches. nih.gov

Other Photoinduced Transformations

Beyond photocycloaddition, (Z)-2-stilbenecarboxylic acid and related systems can undergo other significant photoinduced transformations, primarily photoisomerization.

The most prominent photoinduced transformation for stilbenes is the reversible Z/E (cis/trans) isomerization. ontosight.aimdpi.com Upon exposure to light, the (Z)-isomer can be converted to the thermodynamically more stable (E)-isomer. ontosight.aisioc-journal.cn This process is often reversible, with the E to Z isomerization being induced by light of a different wavelength. nih.govsioc-journal.cn This photochromic behavior, where a molecule undergoes a reversible change in structure and properties upon light exposure, makes stilbene derivatives attractive for applications in optoelectronics and photoactive materials. ontosight.ai

The efficiency and direction of photoisomerization can be influenced by several factors, including the solvent, the presence of catalysts, and the specific substitution pattern on the stilbene core. For instance, the Z → E isomerization of some stilbene derivatives can be catalyzed by trace amounts of mild acid. nih.gov The unique properties of these "stiff-stilbenes" have led to their use in developing molecular switches that can be orthogonally controlled by both light and acid. sioc-journal.cnnih.gov

The table below details the photoisomerization behavior of stilbene derivatives.

| Transformation | Description | Controlling Factors | Applications |

| Z/E Photoisomerization | Reversible conversion between the cis (Z) and trans (E) isomers upon light irradiation. ontosight.aimdpi.comsioc-journal.cn | Wavelength of light, nih.govsioc-journal.cn solvent, nih.gov presence of acid catalysts. nih.gov | Molecular switches, sioc-journal.cnnih.gov optoelectronics, ontosight.ai photoactive materials. ontosight.ai |

Mechanistic Investigations and Computational Chemical Studies

Elucidation of Reaction Mechanisms

The reactivity of (Z)-2-Stilbenecarboxylic acid is diverse, encompassing reactions at the carboxylic acid moiety, the carbon-carbon double bond, and the aromatic systems. Mechanistic studies reveal detailed pathways for these transformations.

Decarboxylation: The loss of carbon dioxide from a carboxylic acid is a significant reaction. While simple carboxylic acids are generally stable to heat, decarboxylation is facilitated by the presence of a carbonyl group at the β-position. chemistrysteps.commasterorganicchemistry.com The mechanism proceeds through a cyclic, six-membered transition state, which leads to the formation of an enol intermediate that subsequently tautomerizes to the more stable final product. chemistrysteps.comyoutube.com This process is a key step in syntheses like the acetoacetic ester and malonic ester syntheses, where a β-keto ester is hydrolyzed and then decarboxylated upon heating. chemistrysteps.commasterorganicchemistry.com For (Z)-2-Stilbenecarboxylic acid, while not a β-keto acid itself, studies on related biological pathways, such as the stilbene (B7821643) synthase (STS) reaction, indicate that decarboxylation is a crucial step that occurs before the aromatization of the newly formed ring, suggesting the intermediacy of a polyketide rather than stilbenecarboxylic acid itself. researchgate.net

General Decarboxylation Mechanism of a β-Keto Acid

| Step | Description |

|---|---|

| 1 | The carboxylic acid undergoes intramolecular hydrogen bonding between the carboxyl proton and the β-carbonyl oxygen. |

| 2 | Upon heating, a concerted, pericyclic reaction occurs. The C-C bond between the α- and carboxyl-carbon breaks, a new C=C bond forms (creating an enol), and the carboxyl oxygen abstracts the acidic proton. |

| 3 | This concerted step releases carbon dioxide (CO2) and forms an enol intermediate. |

| 4 | The enol intermediate rapidly tautomerizes to the more stable ketone or, in the case of stilbene formation, the corresponding stilbene derivative. |

Halolactonization: This intramolecular cyclization is a characteristic reaction of unsaturated carboxylic acids. It involves the electrophilic addition of a halogen (like chlorine, bromine, or iodine) to the double bond, followed by an intramolecular nucleophilic attack by the carboxyl group. wikipedia.orgnih.gov The reaction typically forms a lactone ring. wikipedia.org

In the case of stilbenecarboxylic acids, the stereochemistry of the starting material dictates the stereochemistry of the product. For instance, the chlorination of 2-[(E)-2-phenylvinyl]benzoic acid with chlorine yields the trans-4-chloro-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one, whereas the corresponding (Z) isomer gives the diastereomeric product. thieme-connect.de This stereospecificity points to an ionic mechanism involving a halonium ion intermediate. wikipedia.orgthieme-connect.de The regioselectivity of halolactonization is often governed by electronic effects, with the attack occurring at the more substituted carbon of the double bond that can better stabilize a partial positive charge. wikipedia.orgnih.gov

Asymmetric versions of this reaction have been developed using chiral catalysts. Phenol-bearing chiral thioureas, for example, have been shown to catalyze the highly enantioselective 5-exo-selective bromolactonization of stilbenecarboxylic acids. researchgate.netrsc.org Similarly, BINOL-derived bifunctional catalysts are effective for the enantioselective bromo- and iodolactonization of various unsaturated carboxylic acids. nih.gov

Nucleophilic Acyl Substitution: This is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comyoutube.com The direct reaction of a carboxylic acid is often difficult because the hydroxyl group (-OH) is a poor leaving group. libretexts.org Therefore, the reaction is typically promoted in one of two ways: by using a strong acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, or by converting the -OH group into a better leaving group. libretexts.orgoregonstate.edu

A common method to activate the carboxylic acid is to convert it into an acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The mechanism involves the attack of the carboxylic acid oxygen on the sulfur atom of SOCl₂, followed by the elimination of a chloride ion and subsequent nucleophilic attack by the chloride ion on the protonated acyl group. libretexts.org Once activated, the acyl derivative readily reacts with a wide range of nucleophiles. oregonstate.edubyjus.com

General Mechanism for Nucleophilic Acyl Substitution (Acid-Catalyzed)

| Step | Description |

|---|---|

| 1 | Protonation: The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. oregonstate.edubyjus.com |

| 2 | Nucleophilic Attack: A nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.combyjus.com |

| 3 | Proton Transfer: A proton is transferred from the attacking nucleophile to one of the hydroxyl groups of the tetrahedral intermediate. byjus.com |

| 4 | Elimination: The intermediate collapses, expelling a molecule of water (a good leaving group) and reforming the carbonyl double bond. libretexts.org |

| 5 | Deprotonation: The protonated carbonyl group of the product is deprotonated to regenerate the acid catalyst and yield the final substitution product. byjus.com |

Catalysis provides alternative, lower-energy reaction pathways, thereby increasing reaction rates. saskoer.ca For (Z)-2-Stilbenecarboxylic acid, catalytic pathways are crucial for achieving high selectivity and efficiency in various transformations.

Acid and base catalysis are commonly employed. In acid catalysis, the electrophile is activated (e.g., protonation of a carbonyl group), while in base catalysis, the nucleophile is made more potent (e.g., deprotonation of an alcohol to an alkoxide). saskoer.ca The Fischer esterification, a classic example of nucleophilic acyl substitution, is acid-catalyzed to facilitate both the nucleophilic attack and the departure of the water leaving group. libretexts.org

More advanced catalytic systems have been developed for specific reactions. Chiral phosphoric acids, for instance, have emerged as powerful organocatalysts for a range of atroposelective reactions. beilstein-journals.org They operate through a network of hydrogen bonds, stabilizing transition states and controlling the stereochemical outcome. beilstein-journals.org In the context of halolactonization, chiral thiourea (B124793) and BINOL-derived catalysts create a chiral environment around the substrate, guiding the electrophilic halogen and the nucleophilic carboxylate to react with high enantioselectivity. researchgate.netrsc.orgnih.gov These catalysts can be viewed as transiently binding the substrate to induce a specific reaction geometry, lowering the activation energy for one enantiomeric pathway over the other. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for investigating molecular properties that are difficult to probe experimentally. tennessee.edu These methods can predict molecular structures, reaction energies, and spectroscopic properties, providing deep insights into electronic structure and reactivity. sc.eduwikipedia.org

The geometry and conformational preferences of (Z)-2-Stilbenecarboxylic acid in its electronic ground state are determined by a balance of steric and electronic effects. The "Z" configuration imposes significant steric strain due to the proximity of the two phenyl rings, causing them to twist out of the plane of the double bond to minimize repulsion. The carboxylic acid group adds another layer of complexity to the conformational landscape.

Ground state calculations, often performed using Density Functional Theory (DFT) or ab initio methods, can determine the minimum energy conformations. hazemsakeek.net These calculations optimize the molecular geometry by finding the arrangement of atoms with the lowest potential energy. For (Z)-2-Stilbenecarboxylic acid, key parameters would include the dihedral angles of the phenyl rings relative to the alkene plane and the orientation of the carboxylic acid group. Conformational analysis helps identify the most stable rotamers and the energy barriers between them.

The photochemistry of stilbene derivatives, particularly their characteristic trans-cis (E/Z) isomerization, is a central topic of research. ontosight.ai Understanding these processes requires the calculation of excited state properties and potential energy surfaces (PES). libretexts.orglongdom.org A PES is a multidimensional map of a molecule's energy as a function of its atomic coordinates. longdom.org

For stilbene, photoisomerization is known to occur on the first excited singlet state (S₁) potential energy surface. Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to an excited state. The subsequent dynamics on the excited-state PES, including relaxation towards a twisted geometry, govern the isomerization process. acs.org

Computational methods like multiconfigurational second-order perturbation theory (CASPT2) have been used to study the electronic spectrum and excited states of trans-stilbene. acs.org Such studies identify the energies and characters of various excited states (e.g., 1¹Bᵤ, 2¹A₉) and can map out the reaction path for isomerization. acs.org Similar calculations for (Z)-2-Stilbenecarboxylic acid would reveal how the carboxylic acid substituent perturbs the electronic structure and the excited-state dynamics compared to the parent stilbene molecule.

Quantum chemical calculations are pivotal for locating and characterizing transition states (TS), which are first-order saddle points on the potential energy surface. libretexts.orglibretexts.org The energy of the transition state relative to the reactants determines the activation energy of a reaction, which is fundamental to its kinetics.

For the reactions discussed in section 4.1.1, computational methods can be used to model the transition state structures. For example, in the decarboxylation of a β-keto acid, the cyclic six-membered transition state can be computationally located, and its structure and energy can be determined. masterorganicchemistry.com Similarly, for the halolactonization reaction, the structure of the intermediate halonium ion and the transition state for the subsequent nucleophilic attack by the carboxylate can be modeled. nih.gov By calculating the activation energies for different possible pathways, one can predict reaction selectivity and understand the role of catalysts in lowering specific energy barriers. beilstein-journals.orglibretexts.org

Supramolecular Chemistry and Self Assembly of Z 2 Stilbenecarboxylic Acid

Design and Formation of Supramolecular Assemblies

Hydrogen-Bonded Architectures

A primary driving force in the self-assembly of (Z)-2-stilbenecarboxylic acid is hydrogen bonding. The carboxylic acid moiety is a powerful and reliable functional group for creating ordered structures on surfaces and in the solid state. nih.govnih.gov Carboxylic acids can form robust hydrogen-bonded dimers, which then act as building blocks for larger assemblies. hartleygroup.org These interactions are fundamental to the construction of various architectures, from simple dimers to more complex chains, ladders, and networks. nih.gov The specific arrangement of these hydrogen bonds is critical in defining the final supramolecular structure. nih.gov

| Interaction Type | Description | Role in Assembly |

| Hydrogen Bonding | Interaction between the carboxylic acid groups. nih.gov | Formation of dimeric building blocks. hartleygroup.org |

| π-π Stacking | Interaction between the aromatic rings of the stilbene (B7821643) backbone. | Stabilization of the overall supramolecular structure. |

| Van der Waals Forces | Weak intermolecular forces. | Contribute to the overall packing and stability. |

Host-Guest Complexation with Macrocyclic Receptors

(Z)-2-Stilbenecarboxylic acid can also participate in host-guest complexation with various macrocyclic receptors. This area of supramolecular chemistry involves the encapsulation of a "guest" molecule, in this case, (Z)-2-stilbenecarboxylic acid, within the cavity of a larger "host" molecule. mdpi.com This complexation is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. mdpi.com

Macrocycles like cyclodextrins, with their hydrophobic inner cavities and hydrophilic exteriors, are common hosts for hydrophobic guest molecules in aqueous solutions. mdpi.comthno.org The size and shape of the host's cavity relative to the guest molecule are crucial for stable complex formation. ijacskros.com For instance, the stilbene portion of (Z)-2-stilbenecarboxylic acid can be encapsulated within the cavity of a cyclodextrin, while the hydrophilic carboxylic acid group can remain exposed to the solvent. This can enhance the solubility and stability of the guest molecule. mdpi.com

Pillar[n]arenes are another class of macrocyclic hosts that can form complexes with suitable guest molecules. rsc.org The formation of these host-guest complexes can be influenced by external stimuli, such as light, leading to the development of responsive supramolecular systems. sioc-journal.cn

Photoresponsive Supramolecular Systems

A key feature of stilbene derivatives, including (Z)-2-stilbenecarboxylic acid, is their ability to undergo photoisomerization. ontosight.ai This process involves the conversion between the (Z) and (E) isomers upon exposure to light of a specific wavelength. This reversible change in molecular geometry and polarity forms the basis for creating photoresponsive supramolecular systems. sioc-journal.cnnih.gov

Light-Driven Assembly/Disassembly

The photoisomerization of (Z)-2-stilbenecarboxylic acid can be harnessed to control the assembly and disassembly of supramolecular structures. sioc-journal.cn The (Z) and (E) isomers have distinct shapes and dipole moments, which can lead to different packing arrangements and intermolecular interactions. nih.gov

For example, a supramolecular assembly might be stable when the stilbene units are in the (Z) configuration. Upon irradiation with a specific wavelength of light, the (Z) isomers convert to the (E) form. This change in shape can disrupt the existing non-covalent interactions, leading to the disassembly of the supramolecular structure. This process can often be reversed by using a different wavelength of light or by thermal relaxation, allowing for the re-assembly of the original structure. This light-driven control over assembly and disassembly is a hallmark of photoresponsive materials. sioc-journal.cn

Control of Material Properties through Photoisomerization in Assemblies

The photoisomerization of (Z)-2-stilbenecarboxylic acid within a supramolecular assembly can be used to modulate the material's properties. The change in molecular arrangement and intermolecular forces upon isomerization can affect properties such as fluorescence, conductivity, and mechanical strength.

For instance, the fluorescence of stilbene derivatives is often quenched in the solid state due to aggregation. rsc.org By controlling the assembly and disassembly through photoisomerization, it might be possible to switch the material between a fluorescent (disassembled) state and a non-fluorescent (assembled) state. Similarly, changes in the packing of the molecules can alter the charge transport pathways within the material, thereby modulating its electrical conductivity.

| Isomer | Geometry | Dipole Moment | Effect on Assembly |

| (Z)-isomer | Bent | Higher | Can favor specific packing arrangements leading to assembly. nih.gov |

| (E)-isomer | Linear | Lower | Can disrupt the packing of the (Z)-isomer, leading to disassembly. nih.gov |

Intercalation and Confinement Effects in Layered Materials

(Z)-2-Stilbenecarboxylic acid can be intercalated into the galleries of layered materials, such as layered double hydroxides (LDHs). hazemsakeek.netresearchgate.net This process involves the insertion of the guest molecules between the layers of the host material. The confinement of the molecules within the interlayer space can significantly influence their arrangement and reactivity. arxiv.org

The intercalation of stilbene derivatives into layered materials can lead to the formation of well-ordered structures, such as bilayers, within the interlayer galleries. nih.gov The orientation and packing of the intercalated molecules are governed by the charge density of the layers and the interactions between the guest molecules and the host lattice. hazemsakeek.net

The confined environment of the interlayer space can also affect the photochemical behavior of (Z)-2-stilbenecarboxylic acid. For example, the restricted space can influence the photoisomerization and photodimerization reactions of the intercalated stilbene molecules. hazemsakeek.net This can lead to the formation of specific photoproducts that would not be favored in solution or in the solid state. The ability to control the reactivity of molecules through confinement in layered materials opens up possibilities for designing novel photoactive hybrid materials. nih.gov

Advanced Materials and Catalysis Research Applications

Photoactive Materials Development

The ability of the stilbene (B7821643) core to undergo reversible Z/E (cis/trans) photoisomerization upon light exposure is a key feature driving its use in photoactive materials. ontosight.ai This light-induced change in molecular geometry can be harnessed to alter the macroscopic properties of a material, making (Z)-2-Stilbenecarboxylic acid a compelling building block for materials that respond to optical stimuli. specificpolymers.com

The inherent photo-responsiveness of stilbene derivatives makes them suitable for integration into optoelectronic devices. ontosight.ai The isomerization process can influence the electronic properties of the molecule, a characteristic that is being explored for creating novel materials with specific optical or electronic functionalities. ontosight.ai Hybrid organic-inorganic halide perovskites, known for their excellent charge carrier transport and use in various optoelectronic applications, have been utilized in conjunction with stilbene derivatives. nih.govresearchgate.net For instance, the photoisomerization of trans-4-stilbenecarboxylic acid to its cis form has been demonstrated using lead halide perovskite nanocrystals as photocatalysts, showcasing the potential for integrating these photoactive molecules into advanced optoelectronic systems. nih.govmdpi.com The change in dipole moment between the trans (0.4–0.9 D) and cis (2.8 D) isomers of stilbene is a significant factor in these applications. nih.gov

(Z)-2-Stilbenecarboxylic acid and related stilbene compounds are incorporated into polymer chains as chromophores to create photoresponsive polymer systems. specificpolymers.com Upon irradiation with light of a specific wavelength, the stilbene units undergo isomerization, leading to changes in the polymer's conformation, polarity, and other macroscopic properties like shape, solubility, and wettability. specificpolymers.comsioc-journal.cn

These systems can be reversible, allowing the material's properties to be switched between two states, which is useful for applications like artificial muscles and actuators. specificpolymers.com The geometric changes of the stilbene unit upon photoisomerization can induce significant mechanical responses in the polymer network. tandfonline.com For example, the integration of stilbene derivatives into materials can lead to photoinduced movements, such as the bending of a layered siloxane film or the sliding of nanosheets. tandfonline.com

Table 1: Properties of Photoresponsive Stilbene Systems

| Feature | Description | Research Finding |

|---|---|---|

| Mechanism | Reversible Z/E (cis/trans) photoisomerization of the stilbene double bond. ontosight.ai | Light of specific wavelengths triggers the geometric change. specificpolymers.com |

| Molecular Change | Alteration of molecular geometry and dipole moment. nih.gov | The dipole moment of stilbene changes significantly between isomers. nih.gov |

| Macroscopic Effect | Changes in polymer shape, solubility, and optical properties. specificpolymers.com | Photoinduced bending and contraction have been observed in polymer films. specificpolymers.comtandfonline.com |

| Application | Actuators, artificial muscles, smart materials. specificpolymers.com | Stilbene-containing polymers can convert light energy into mechanical work. tandfonline.com |

Catalysis by (Z)-2-Stilbenecarboxylic Acid and its Derivatives

The structural features of (Z)-2-Stilbenecarboxylic acid, including the carboxylic acid group and the reactive double bond, make it and its derivatives suitable for use in various catalytic processes.

Derivatives of stilbenecarboxylic acid have been employed as substrates in asymmetric organocatalysis. Specifically, phenol-bearing chiral thiourea (B124793) catalysts have been used to achieve highly enantioselective 5-exo-selective bromolactonization of stilbenecarboxylic acids. acs.org This type of reaction is significant as it creates a new carbon-bromine bond at a stereogenic center with high selectivity, yielding chiral lactones that are valuable building blocks in medicinal chemistry. researchgate.net These catalysts function through a bifunctional mechanism, where the thiourea moiety and the phenolic group work in concert to activate the substrate and control the stereochemical outcome of the reaction. acs.orgresearchgate.net

Table 2: Enantioselective Bromolactonization of Stilbenecarboxylic Acids

| Catalyst Type | Substrate | Reaction Type | Key Outcome |

|---|---|---|---|

| Phenol-bearing chiral thiourea | Stilbenecarboxylic acids | 5-exo-bromolactonization | High enantioselectivity in the formation of chiral C-Br bonds. acs.org |

Stilbenecarboxylic acid derivatives serve as ligands in the construction of metal-organic frameworks (MOFs) and as substrates in metal-catalyzed reactions. The isomeric form of the stilbene ligand plays a crucial role in determining the final structure and properties of the resulting framework. For example, (Z)-4,4′-stilbene dicarboxylic acid has been used to synthesize a series of lanthanide-based MOFs, resulting in both 2D sheet structures and novel 3D microporous frameworks. rsc.org

Furthermore, stilbenecarboxylic acids are utilized in metal-catalyzed photochemical reactions. The [2+2] photocycloaddition of 4,4′-stilbene carboxylic acid can be templated by metal complexes, directing the reaction pathway. acs.org In the realm of photocatalysis, metal halide perovskites have been shown to catalyze the isomerization of trans-4-stilbenecarboxylic acid, demonstrating the synergy between the photoactive stilbene molecule and the metallic catalyst. mdpi.com

Chemical Sensing Platform Development based on (Z)-2-Stilbenecarboxylic Acid Scaffolds

The stilbene carboxylic acid scaffold is a promising platform for the development of chemical sensors. Research has demonstrated the synthesis and characterization of stilbene carboxylic acids designed specifically for the detection of metal ions. rsc.org In one study, these compounds were developed as scaffolds for calcium sensors, where the carboxylic acid groups act as binding sites for the Ca²⁺ ion. rsc.org The binding event can be designed to trigger a change in the fluorescence or other optical properties of the stilbene unit, allowing for quantitative detection of the target analyte. The inherent photochemical properties of the stilbene core offer the potential for creating photo-switchable sensors, where the binding affinity could be modulated by light.

Q & A

What are the optimal synthetic routes for (Z)-2-stilbenecarboxylic acid, and how can reaction conditions be optimized to favor the Z-isomer?

Basic Research Focus

The synthesis of (Z)-2-stilbenecarboxylic acid typically involves Wittig or Heck reactions, where stereochemical control is critical. To favor the Z-isomer, parameters such as solvent polarity, temperature, and catalyst selection must be optimized. For example, non-polar solvents and low temperatures may reduce isomerization during synthesis. Researchers should use high-purity starting materials and monitor reaction progress via thin-layer chromatography (TLC) or HPLC to assess stereoselectivity . Experimental protocols should be detailed in supplementary materials to ensure reproducibility, as emphasized in academic reporting standards .

How should researchers characterize the stereochemical purity of (Z)-2-stilbenecarboxylic acid, and what analytical techniques are most reliable?

Basic Research Focus

Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : H and C NMR can identify coupling constants (e.g., ) to distinguish Z/E isomers.

- HPLC with Chiral Columns : Separates isomers based on retention times.

- X-ray Crystallography : Provides definitive proof of stereochemistry for crystalline samples .

For novel compounds, journals mandate rigorous characterization, including elemental analysis and mass spectrometry, to confirm identity and purity .

What are the common challenges in maintaining the stability of the Z-isomer during storage or experimental procedures, and how can they be mitigated?

Basic Research Focus

The Z-isomer is prone to photoisomerization or thermal degradation. Mitigation strategies include:

- Storage : Use amber vials at -20°C under inert gas (e.g., argon) to minimize light/oxygen exposure.

- Handling : Conduct experiments under dim light or use UV-filtered equipment.

Safety data sheets for analogous carboxylic acids recommend strict temperature controls and protective measures (gloves, goggles) to prevent degradation . Stability studies using accelerated aging tests (e.g., varying pH/temperature) are advised to establish shelf-life .

How can computational methods be integrated with experimental data to predict the photophysical properties of (Z)-2-stilbenecarboxylic acid?

Advanced Research Focus

Density functional theory (DFT) calculations can model electronic transitions and predict UV-Vis absorption spectra. Researchers should:

- Compare computed excitation energies with experimental UV-Vis data.

- Use molecular dynamics simulations to study solvent effects on isomer stability.

Collaboration between synthetic and computational chemists is key, as highlighted in interdisciplinary research frameworks . Journals often require validation of computational models against empirical data to ensure accuracy .

When encountering contradictory data in literature regarding the reactivity of (Z)-2-stilbenecarboxylic acid, what systematic approach should researchers take to resolve discrepancies?

Advanced Research Focus

Contradictions may arise from differences in experimental conditions (e.g., solvent, catalyst). A systematic resolution involves:

- Replication Studies : Reproduce prior experiments under controlled variables.

- Meta-Analysis : Statistically aggregate data to identify trends or outliers.

- Advanced Characterization : Use techniques like time-resolved spectroscopy to probe transient intermediates.

Qualitative research standards emphasize triangulation of methods (e.g., combining kinetic data with computational insights) to validate hypotheses .

What are the best practices for designing kinetic studies to investigate the isomerization dynamics between Z and E isomers of 2-stilbenecarboxylic acid?

Advanced Research Focus

Kinetic studies require:

- Time-Resolved UV-Vis Spectroscopy : Monitor isomerization rates under varying temperatures/pH.

- Arrhenius Analysis : Calculate activation energies to elucidate mechanistic pathways.

- Control Experiments : Include dark controls to isolate thermal vs. photoinduced effects.

Experimental protocols must be meticulously documented, including raw data and error margins, to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.